N-Methylacetamide-N-D1

Vue d'ensemble

Description

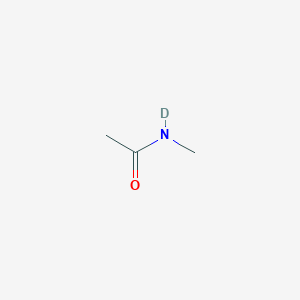

N-Methylacetamide-N-D1: is a deuterium-labeled variant of N-Methylacetamide. This compound is characterized by the substitution of a hydrogen atom with deuterium, a heavier isotope of hydrogen. This subtle change can significantly impact the compound's physical, chemical, and biological properties, making it a valuable tool in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methylacetamide-N-D1 can be synthesized through the reaction of N-Methylacetamide with deuterium oxide (D2O) under specific conditions. The reaction typically involves heating the N-Methylacetamide in D2O, facilitating the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but is conducted in larger reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-Methylacetamide-N-D1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reactions often involve nucleophiles like hydroxide (OH-) or halides (Cl-, Br-).

Major Products Formed:

Oxidation: Produces carboxylic acids or amides.

Reduction: Yields amines or alcohols.

Substitution: Results in the formation of various substituted amides or esters.

Applications De Recherche Scientifique

N-Methylacetamide-N-D1 is extensively used in scientific research due to its unique properties. Its applications include:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.

Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolic profiles of pharmaceuticals.

Industry: Applied in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which N-Methylacetamide-N-D1 exerts its effects involves the incorporation of deuterium into molecules, which can alter their physical and chemical properties. This can affect molecular targets and pathways, such as enzyme activity and metabolic processes, providing valuable insights into biological systems.

Comparaison Avec Des Composés Similaires

N-Methylacetamide: The non-deuterated form of the compound.

Acetamide: A closely related compound without the N-methyl group.

Deuterated Acetamide: Other deuterated variants of acetamide.

Uniqueness: N-Methylacetamide-N-D1 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies compared to its non-deuterated counterparts.

Activité Biologique

N-Methylacetamide-N-D1 (also referred to as N-Methylacetamide-d1) is a deuterium-labeled derivative of N-Methylacetamide, which is a small organic compound with the molecular formula . This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its unique properties and potential applications. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.

- Chemical Formula :

- Molecular Weight : 73.0938 g/mol

- IUPAC Name : N-methylethanimidic acid

- CAS Registry Number : Not available

- SMILES Notation : CN=C(C)O

Biological Activity Overview

This compound serves as a model compound in various biochemical studies. It has been utilized in research investigating protein-ligand interactions, molecular dynamics, and photophysical properties.

1. Protein-Ligand Binding Studies

Recent studies have employed N-Methylacetamide as a model system to understand peptide bonds in proteins. Research indicates that this compound can disrupt membrane systems and has implications for antimicrobial activity. For instance, Essex's group explored how N-Methylacetamide interacts with lipid membranes, contributing to our understanding of drug binding affinities and selectivity in therapeutic contexts .

2. Neural Network Predictions

A significant advancement in understanding the behavior of this compound comes from machine learning applications. Researchers have used neural networks to predict electronic absorption spectra and photo-excitation energies for this compound. The model demonstrated a robust correlation between molecular dynamics conformations and their corresponding spectral properties, aligning well with time-dependent density functional theory (DFT) calculations .

Case Study 1: Antimicrobial Properties

A study highlighted the potential of this compound in inhibiting protein aggregation related to plant diseases caused by fungi. The compound was tested against various fungal species, showing promising results in controlling disease progression .

| Fungal Species | Inhibition (%) |

|---|---|

| Albugo candida | 75% |

| Fusarium spp. | 65% |

| Phytophthora spp. | 70% |

Case Study 2: Molecular Dynamics Simulations

In another study, molecular dynamics simulations involving this compound were conducted to investigate its interactions with biological membranes. The results indicated that the compound could induce significant changes in membrane structure, enhancing water permeation and altering lipid bilayer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's ability to integrate into lipid bilayers leads to structural alterations that enhance permeability.

- Binding Affinity Modulation : By acting as a ligand, it influences the binding dynamics of proteins involved in critical biological processes.

- Signal Transduction : As a secondary metabolite, it may play roles in cellular signaling pathways, although further research is needed to elucidate these functions.

Propriétés

IUPAC Name |

N-deuterio-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUUHNLEMFGTQ-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.